

4-Hydroxytamoxifen: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

| | |
|----------------|---------------------------------|
| Compound Name: | 5-Benzyloxyindole-3-acetic acid |
| CAS No.: | 4382-53-0 |
| Cat. No.: | B556506 |

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Introduction: Beyond a Simple Metabolite

4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely used breast cancer drug tamoxifen, stands as a pivotal molecule in both clinical oncology and fundamental research.^[1] While tamoxifen itself is a prodrug, its therapeutic efficacy is largely attributed to its biotransformation into more potent metabolites, with 4-OHT exhibiting a significantly higher affinity for the estrogen receptor (ER) — up to 100 times greater than its parent compound.^[1] ^[2]^[3] This enhanced potency makes 4-OHT an indispensable tool for studying estrogen receptor signaling and a subject of interest for direct therapeutic applications. This guide provides an in-depth exploration of the physicochemical properties, molecular mechanisms, and diverse applications of 4-OHT, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Isomeric Considerations

A clear understanding of the fundamental properties of 4-Hydroxytamoxifen is crucial for its effective application in a laboratory setting.

| Property | Value | Source(s) |
|-------------------|---|----------------|
| IUPAC Name | (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol | [4] |
| CAS Number | 68047-06-3 ((Z)-isomer); 68392-35-8 (unspecified isomer) | [5][6][7] |
| Molecular Formula | C ₂₆ H ₂₉ NO ₂ | [4][6][7] |
| Molecular Weight | 387.51 g/mol | [7][8] |
| Melting Point | 147-149 °C | [9][10] |
| Solubility | Soluble in ethanol (with heating), methanol, DMF, and DMSO. Sparingly soluble in aqueous buffers. | [5][7][11][12] |

It is critical to note the existence of geometric isomers of 4-OHT, primarily the (Z)- and (E)-isomers. The (Z)-isomer, also referred to as the trans isomer, is the more potent antiestrogen, while the (E)-isomer (cis) is significantly weaker.[5][7] For most research applications targeting estrogen receptor modulation, the (Z)-isomer is the compound of interest.

Molecular Mechanism of Action: A Selective Modulator

4-Hydroxytamoxifen is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific agonist or antagonist activity.[4][13] This dual nature is the cornerstone of its therapeutic window and its utility as a research tool.

Estrogen Receptor Binding and Transcriptional Regulation

The primary mechanism of 4-OHT involves its direct, competitive binding to estrogen receptors (ER α and ER β).^{[14][15]} In estrogen-responsive tissues like the breast, 4-OHT acts as an antagonist. Upon binding to the ER's ligand-binding domain, it induces a conformational change that differs from that induced by estradiol. This altered conformation prevents the recruitment of coactivators necessary for gene transcription, thereby silencing the expression of estrogen-dependent genes that drive cell proliferation.^[16]

Conversely, in other tissues such as the endometrium and bone, the 4-OHT-ER complex can recruit different sets of co-regulator proteins, leading to estrogen-like, or agonist, effects.^[17] ^[18] This tissue-dependent differential recruitment of coactivators is a defining feature of SERMs.



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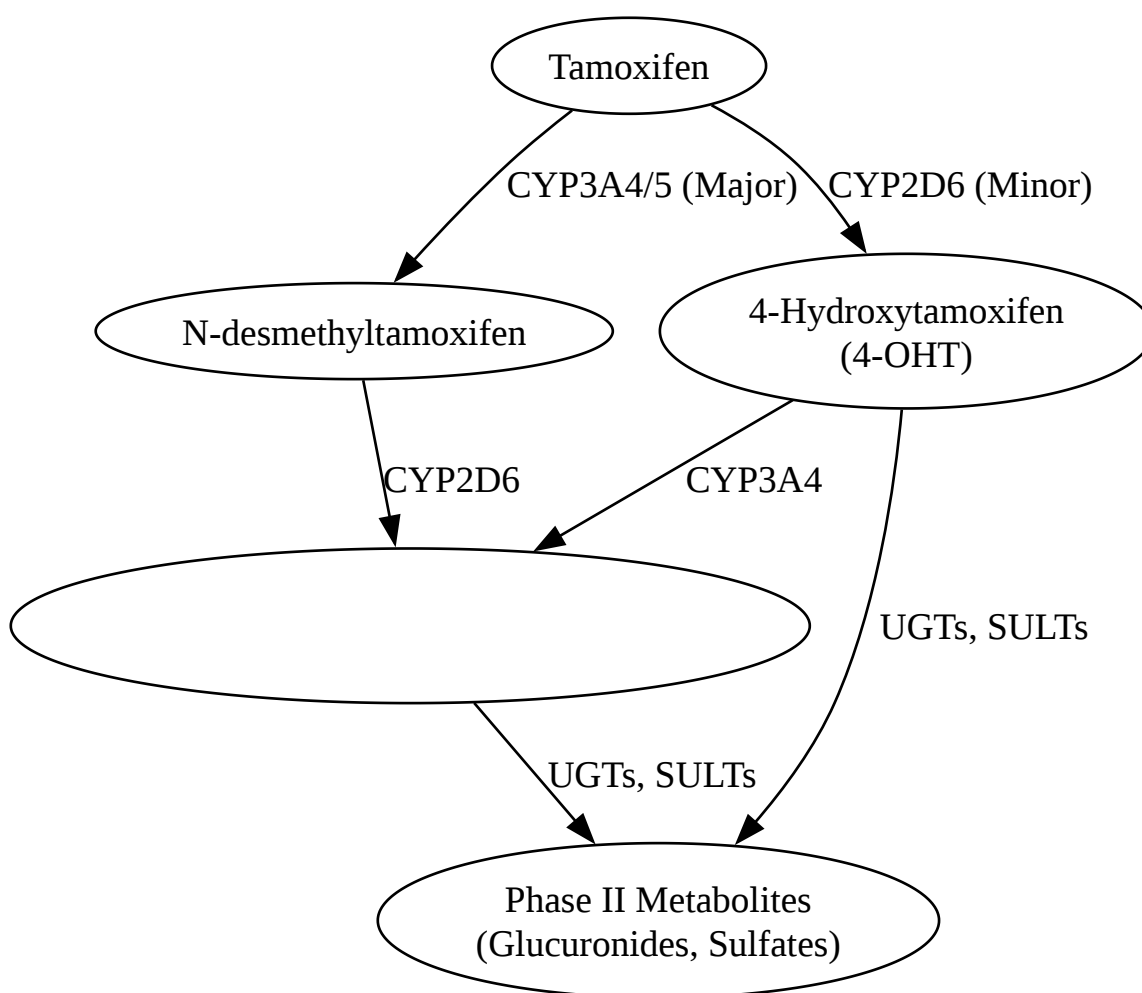
Beyond Estrogen Receptors

Emerging research indicates that 4-OHT's activity is not limited to ERs. It has been shown to:

- **Inhibit Orphan Estrogen-Receptor-Related Receptors (ERRs):** Specifically, 4-OHT can inhibit the transcriptional activity of ERR β and ERR γ , but not ERR α , presenting a novel pharmacological pathway that may contribute to its tissue-specific effects.^[18]
- **Modulate Growth Factor Signaling:** 4-OHT can interfere with the mitogenic activity of growth factors like epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) in breast cancer cells by altering their receptor binding sites and tyrosine kinase activity.^[19]
- **Induce Autophagy:** In some cancer cell lines, particularly those that are ER-negative, high concentrations of 4-OHT can induce autophagic cell death, for instance, by promoting the degradation of the K-Ras protein.^[20]

Pharmacokinetics and Metabolism

4-Hydroxytamoxifen is primarily formed from tamoxifen via 4-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, most notably CYP2D6.[1][2] This is considered a minor metabolic pathway for tamoxifen, accounting for about 7% of its conversion. The major pathway is N-demethylation to N-desmethyltamoxifen, which can then be hydroxylated by CYP2D6 to form endoxifen, another potent active metabolite.[1][2] 4-OHT itself can be further metabolized to endoxifen.[1] While 4-OHT and endoxifen have similar potencies, plasma concentrations of endoxifen in patients receiving tamoxifen are typically higher.[2][21]



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Applications in Research and Drug Development

The high potency and well-defined mechanism of action of 4-OHT make it an invaluable tool in various research contexts.

Inducible Gene Manipulation: The Cre-ER System

One of the most widespread uses of 4-OHT is in conditional gene knockout systems, particularly the Cre-ER system.^{[6][13]} In this system, the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ER). This fusion protein remains inactive in the cytoplasm. Upon administration of 4-OHT, it binds to the ER domain, causing a conformational change that allows the Cre-ER fusion protein to translocate into the nucleus and excise 'floxed' DNA sequences.^[6] This provides temporal and spatial control over gene expression, which is crucial for studying gene function in specific cell types or at specific developmental stages.^[6]

Protocol: In Vitro Induction of Cre-ER Recombinase

This protocol outlines a general procedure for using 4-OHT to induce gene recombination in cultured cells expressing a Cre-ER fusion protein.

Materials:

- (Z)-4-Hydroxytamoxifen powder (e.g., Sigma-Aldrich H7904)
- Absolute ethanol (200 proof)
- Sterile, light-protected microcentrifuge tubes
- Sterile 0.22 µm syringe filter
- Cell culture medium appropriate for the cell line

Procedure:

- Stock Solution Preparation (10 mM): a. Under sterile conditions and protecting from light, weigh out 3.875 mg of (Z)-4-Hydroxytamoxifen powder.^[11] b. Add 1 mL of absolute ethanol to the tube containing the powder.^[11] c. Vortex vigorously for approximately 15 minutes at room temperature until the powder is completely dissolved.^[11] Gentle warming to 37°C or

55°C for a few minutes can aid dissolution if necessary.[11][22] d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[11]

- Aliquoting and Storage: a. Dispense the sterilized stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[11][12] b. Store the aliquots at -20°C, protected from light. Properly stored aliquots are stable for several months. [22]
- Cell Treatment: a. Thaw an aliquot of the 10 mM 4-OHT stock solution immediately before use. b. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. A typical starting concentration is between 0.1 µM and 1 µM, but the optimal concentration should be determined empirically for each cell type and experimental setup.[23] c. Important: Avoid final ethanol concentrations above 0.1% in the culture medium, as it can be cytotoxic.[12] d. Replace the existing medium on the cells with the 4-OHT-containing medium. e. Incubate the cells for the desired period to allow for Cre-mediated recombination. The duration can range from a few hours to several days, depending on the efficiency of recombination required.[23] f. Include an ethanol-only vehicle control to account for any effects of the solvent.

Cancer Biology Research

4-OHT is extensively used to study the mechanisms of hormone-dependent cancers.

- Breast Cancer: It serves as the gold standard for studying antiestrogen response and resistance in ER-positive breast cancer cell lines like MCF-7.[5][12]
- Other Cancers: Its effects have been investigated in other malignancies, including endometrial cancer and multiple myeloma, where it can inhibit proliferation and induce apoptosis in ER-positive cells.[15][24]

Conclusion: A Versatile and Powerful Tool

4-Hydroxytamoxifen has transcended its role as a mere metabolite to become a cornerstone of both preclinical and basic scientific research. Its high affinity for the estrogen receptor, coupled with its well-characterized function as a selective modulator, provides researchers with a precise tool to dissect the complexities of hormone signaling. From elucidating the mechanisms

of cancer progression and therapeutic resistance to enabling sophisticated genetic engineering, the applications of 4-OHT continue to expand. A thorough understanding of its properties, mechanisms, and proper handling is paramount for any scientist leveraging its power to drive discovery.

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